N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
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Overview
Description
N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a urea moiety, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea under acidic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea linkage.
Attachment of Aromatic Substituents: The 3-methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the urea moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea moiety are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
- N-(3-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
Uniqueness
N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The presence of the 3-methoxybenzyl group and the m-tolyl urea moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-6-4-8-16(10-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-7-5-9-17(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTNDVAQYPFUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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